molecular formula C8H10O2S B7861060 Methyl 2-(thiophen-2-yl)propanoate

Methyl 2-(thiophen-2-yl)propanoate

Cat. No. B7861060
M. Wt: 170.23 g/mol
InChI Key: FASSXLPWQJKPFP-UHFFFAOYSA-N
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Description

Methyl 2-(thiophen-2-yl)propanoate is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(thiophen-2-yl)propanoate has been utilized in various synthetic applications. For instance, Jeon and Lee (2008) demonstrated its use in the synthesis of indenothiophenes and indenofurans with an acrylic acid unit, highlighting its potential in creating complex organic structures (Jeon & Lee, 2008). Similarly, Blagojević et al. (2017) identified Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate, a derivative of this compound, in Artemisia absinthium root essential oil, showing its natural occurrence and relevance in essential oil chemistry (Blagojević, Pešić & Radulović, 2017).

Applications in Organic Electronics

This compound and its derivatives show promise in the field of organic electronics. Lukes et al. (2005) conducted a study on thiophene-fluorene π-conjugated derivatives, exploring their potential in electro-optical materials, which could have implications for this compound in similar applications (Lukes et al., 2005).

Antimicrobial Activity

Patel and Patel (2017) explored the antimicrobial activity of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, which included 3-(thiophen-2-yl)-1-(4-methylphenyl)-prop-2-en-1-one as a key intermediate. This study suggests potential antimicrobial applications for compounds structurally related to this compound (Patel & Patel, 2017).

Photovoltaic and Photochromic Applications

Kim et al. (2006) investigated organic sensitizers for solar cell applications, which included thiophene derivatives. These sensitizers showed high photon to current conversion efficiency, indicating the relevance of thiophene-based compounds like this compound in solar cell technology (Kim et al., 2006). Additionally, Uchida, Nakayama, and Irie (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, demonstrating their thermally irreversible and fatigue resistant photochromic properties, relevant to this compound's potential use in photochromic systems (Uchida, Nakayama & Irie, 1990).

properties

IUPAC Name

methyl 2-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6(8(9)10-2)7-4-3-5-11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASSXLPWQJKPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methyl α-methylthio-α-(2-thienyl)propionate (432 g) was dissolved in 4 ml of acetic acid, and 32 mg of anhydrous copper sulfate and 400 mg of zinc powder were added. With stirring, the mixture was heated under reflux for 3.5 hours. After cooling, 30 ml of diethyl ether was added, and the insoluble matter was separated by filtration, followed by washing with 10 ml of diethyl ether. The filtrate and the washing were combined, and washed with 10 ml of water. After 20 ml of water was further added, sodium carbonate was gradually added to neutralize the acetic acid present. The organic layer was then separated, washed with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to short-path distillation (bath temperature 100°-110° C./8 mmHg) to afford 297 mg of methyl α-(2-thienyl)propionate as a colorless oil in a yield of 87%.
Name
Methyl α-methylthio-α-(2-thienyl)propionate
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
32 mg
Type
catalyst
Reaction Step Three
Name
Quantity
400 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 2-(thiophen-2-yl)acetate (4.90 g, 31.4 mmol) in THF (25 ml) was added dropwise to a suspension of sodium hydride (1.20 g, 31.4 mmol, 60%) in THF (25 ml) at −50° C. under an atmosphere of nitrogen. After the reaction mixture was stirred for 1 h, methyl iodide was added (1.76 ml, 28.2 mmol) as solution in THF (25 ml) slowly at −50° C. over a period of 15 min. The reaction mixture was warmed up to −30° C. and continued to stir for another 2 h. It was quenched with aqueous ammonium chloride, extracted with DCM (2×30 ml) and washed with brine (30 ml). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under vacuo. The crude was purified by column chromatography over silica gel (100-200 mesh) using ethyl acetate (5%) in petroleum ether as eluent to get 2.2 g (41.7%) of methyl 2-(thiophen-2-yl)propanoate as a colorless liquid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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